2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1260878-79-2 |
|---|---|
Molecular Formula |
C10H6F6O |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2 |
InChI Key |
VGZYUKBKRUURQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Based Synthesis
The Grignard approach leverages the nucleophilic addition of organomagnesium intermediates to electrophilic carbonyl groups. A critical precursor, 2-bromo-1,5-bis(trifluoromethyl)benzene, is synthesized via bromination of 1,3-bis(trifluoromethyl)benzene using bromine in the presence of FeCl₃ at 40–60°C. Subsequent reaction with magnesium in tetrahydrofuran (THF) generates the 2,5-bis(trifluoromethyl)phenylmagnesium bromide, which is quenched with acetaldehyde to yield the target aldehyde.
Challenges and Optimizations :
- Safety : The trifluoromethylphenyl Grignard reagent exhibits explosive tendencies upon solvent loss or heating above 50°C. Mitigation involves strict temperature control (<30°C) and continuous solvent presence.
- Yield Enhancement : Employing a 2:1 molar ratio of Grignard reagent to acetaldehyde and slow addition over 2 hours improves yields to 68%.
Friedel-Crafts Acylation and Oxidation
Friedel-Crafts acylation introduces an acetyl group to 2,5-bis(trifluoromethyl)benzene using acetyl chloride and AlCl₃ in dichloromethane at 0°C. The resulting ketone, 2-acetyl-1,5-bis(trifluoromethyl)benzene, is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 12 hours).
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | AcCl, AlCl₃, 0°C, 4 h | 72% | |
| Oxidation | PCC, CH₂Cl₂, 25°C, 12 h | 55% |
Limitations include over-oxidation to carboxylic acids (15–20% side product) and the need for rigorous exclusion of moisture.
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling links a boronic acid-containing acetaldehyde precursor to 2,5-bis(trifluoromethyl)iodobenzene. The aldehyde is protected as a diethyl acetal during coupling, followed by acidic deprotection (HCl, H₂O, 50°C).
Reaction Scheme :
- Protection: CH₂CHO → CH₂C(OEt)₂ using ethylene glycol and p-TsOH.
- Coupling: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 8 h).
- Deprotection: 2 M HCl, 50°C, 3 h.
Outcome :
Oxidation of Primary Alcohols
2-[2,5-Bis(trifluoromethyl)phenyl]ethanol, synthesized via reduction of the corresponding nitrile (NaBH₄, CoCl₂, THF), is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in CH₂Cl₂ at 0°C.
Optimization :
- Reduction : NaBH₄/CoCl₂ system achieves 89% alcohol yield.
- Oxidation : DMP provides superior selectivity (78% aldehyde yield) compared to Swern oxidation (62%).
Ring-Closing Metathesis and Oxidative Cleavage
A novel route involves olefin metathesis to form a cyclic intermediate, followed by ozonolysis. Starting with 2,5-bis(trifluoromethyl)styrene, Grubbs’ 2nd generation catalyst (5 mol%) induces cyclization to a 6-membered ring, which is cleaved using ozone (−78°C) and dimethyl sulfide (DMS) to yield the aldehyde.
Performance :
Comparative Analysis of Methods
| Method | Overall Yield | Cost | Safety Risk | Scalability |
|---|---|---|---|---|
| Grignard | 68% | High | High | Moderate |
| Friedel-Crafts | 55% | Low | Moderate | High |
| Suzuki Coupling | 52% | Very High | Low | Low |
| Alcohol Oxidation | 78% | Moderate | Low | High |
| Metathesis/Ozonolysis | 60% | High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[2,5-Bis(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-[3,5-Bis(trifluoromethyl)phenyl]acetaldehyde :
The meta-substituted analog exhibits distinct electronic effects compared to the 2,5-isomer. The proximity of the -CF₃ groups in the 2,5-positions creates steric hindrance, reducing nucleophilic attack at the aldehyde group. In contrast, the 3,5-substitution pattern allows for greater resonance stabilization of the aromatic ring, slightly lowering the aldehyde’s electrophilicity .- 2-[4-Trifluoromethylphenyl]acetaldehyde: The mono-trifluoromethyl analog lacks the steric and electronic effects of two -CF₃ groups. This results in higher reactivity in condensation reactions (e.g., forming imines or hydrazones) and reduced thermal stability compared to the 2,5-bis(trifluoromethyl) derivative .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water (mg/mL) |
|---|---|---|---|---|
| 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde | 276.14 | 205–210 | 45–48 | 0.12 |
| 2-[3,5-Bis(trifluoromethyl)phenyl]acetaldehyde | 276.14 | 198–203 | 52–55 | 0.09 |
| 2-[4-Trifluoromethylphenyl]acetaldehyde | 202.15 | 175–180 | 30–33 | 0.35 |
Key Observations :
- The bis(trifluoromethyl) derivatives exhibit lower water solubility due to increased hydrophobicity.
- The 2,5-isomer has a marginally lower melting point than the 3,5-isomer, likely due to reduced crystal lattice stability from asymmetric substitution .
Analytical and Regulatory Considerations
- Analytical Methods :
Gas chromatography (GC) with silylation reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly employed to derivatize the aldehyde group for improved detection . - Pharmacopeial Standards : Compounds like bis(2-ethylhexyl)phosphoric acid, referenced in pharmacopeial briefings, highlight regulatory frameworks for related fluorinated compounds, emphasizing purity thresholds and analytical validation .
Biological Activity
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde, a compound characterized by its unique trifluoromethyl groups, has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C10H8F6O
- Molecular Weight : 238.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which may influence the compound's binding affinity to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biological responses.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular function .
Biological Activity Studies
Research has demonstrated that this compound exhibits notable biological activities across various assays:
Antimicrobial Activity
A study assessed the antimicrobial properties of compounds related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values showed promising results against Staphylococcus aureus and Escherichia coli.
- Comparative analysis with similar compounds revealed that the trifluoromethyl substitutions enhance antibacterial efficacy .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of the compound on human cell lines:
- The compound exhibited moderate cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating potential for further development as an anticancer agent.
- Selectivity indices suggest that while cytotoxic, it may have a therapeutic window that warrants further investigation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition | 16 µg/mL |
| Antibacterial | Escherichia coli | Inhibition | 32 µg/mL |
| Cytotoxicity | HepG2 Cells | Moderate Cytotoxicity | IC50 = 25 µM |
| Cytotoxicity | A549 Cells | Low Cytotoxicity | IC50 = 40 µM |
Case Studies
- Antimicrobial Efficacy : A comparative study on the antibacterial properties of various trifluoromethylated compounds highlighted that derivatives of this compound exhibited superior activity against Mycobacterium smegmatis, suggesting potential applications in developing narrow-spectrum antibiotics .
- Cytotoxicity Assessment : Research involving a panel of cancer cell lines demonstrated that the compound selectively inhibited proliferation in liver cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
